

TTT-3002 Demonstrates Potent Activity Against FLT3 D835 Mutants in Preclinical Models

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Compound of Interest

Compound Name: TTT 3002

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A Comparative Analysis of TTT-3002 with Other FLT3 Inhibitors

For researchers and drug development professionals focused on acute myeloid leukemia (AML), the emergence of resistance to targeted therapies remains a critical challenge. Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are common drivers of AML, and while several FLT3 inhibitors have been developed, the acquisition of secondary mutations, such as those at the D835 residue within the tyrosine kinase domain, can confer resistance to many of these agents. This guide provides a comparative overview of the preclinical validation of TTT-3002, a novel FLT3 tyrosine kinase inhibitor (TKI), in models harboring the FLT3 D835 mutation, alongside other prominent FLT3 inhibitors.

Executive Summary

TTT-3002 is a highly potent FLT3 inhibitor that has demonstrated significant activity against both FLT3 internal tandem duplication (ITD) and D835 point mutations.^{[1][2]} Preclinical data indicates that TTT-3002 maintains its inhibitory effects against various D835 mutations that are known to cause resistance to other TKIs, such as quizartinib.^[1] This guide summarizes the available quantitative data, details the experimental methodologies used in these validation studies, and provides visual representations of the relevant biological pathways and experimental workflows.

In Vitro Efficacy: Potent Inhibition of FLT3 D835 Mutants

The inhibitory activity of TTT-3002 against various FLT3 D835 mutations has been assessed in cellular assays, with results consistently demonstrating low nanomolar to picomolar efficacy. A comparison of the half-maximal inhibitory concentration (IC50) values for TTT-3002 and other FLT3 inhibitors against cell lines expressing different D835 mutations is presented below.

Cell Line / Mutation	TTT-3002 IC50 (nM)	Quizartinib IC50 (nM)	Gilteritinib IC50 (nM)	Crenolanib IC50 (nM)
Ba/F3-FLT3-D835Y	Low nM range[1]	5.7[3]	1.6[3]	1.2 - 8.1 (primary AML samples)[4]
Ba/F3-FLT3-ITD-D835Y	Low nM range[1]	35[3]	2.1[3]	N/A
Ba/F3-FLT3-D835V	Low nM range[1]	N/A	N/A	2.0 (primary AML sample)[4]
Ba/F3-FLT3-D835F	Low nM range[1]	N/A	N/A	N/A
Ba/F3-FLT3-D835H	Low nM range[1]	N/A	N/A	N/A

N/A: Data not available in the reviewed sources.

These data highlight the potent and broad-spectrum activity of TTT-3002 against various FLT3 D835 mutations, including those that confer resistance to the Type II inhibitor quizartinib.[1] Gilteritinib and crenolanib, both Type I inhibitors, also demonstrate efficacy against D835 mutations.[3][4]

In Vivo Validation: Tumor Burden Reduction in FLT3 D835 Models

The anti-leukemic activity of TTT-3002 has been validated in mouse xenograft models of FLT3-mutant AML. Oral administration of TTT-3002 has been shown to significantly improve the survival and reduce the tumor burden in these models.[2][5]

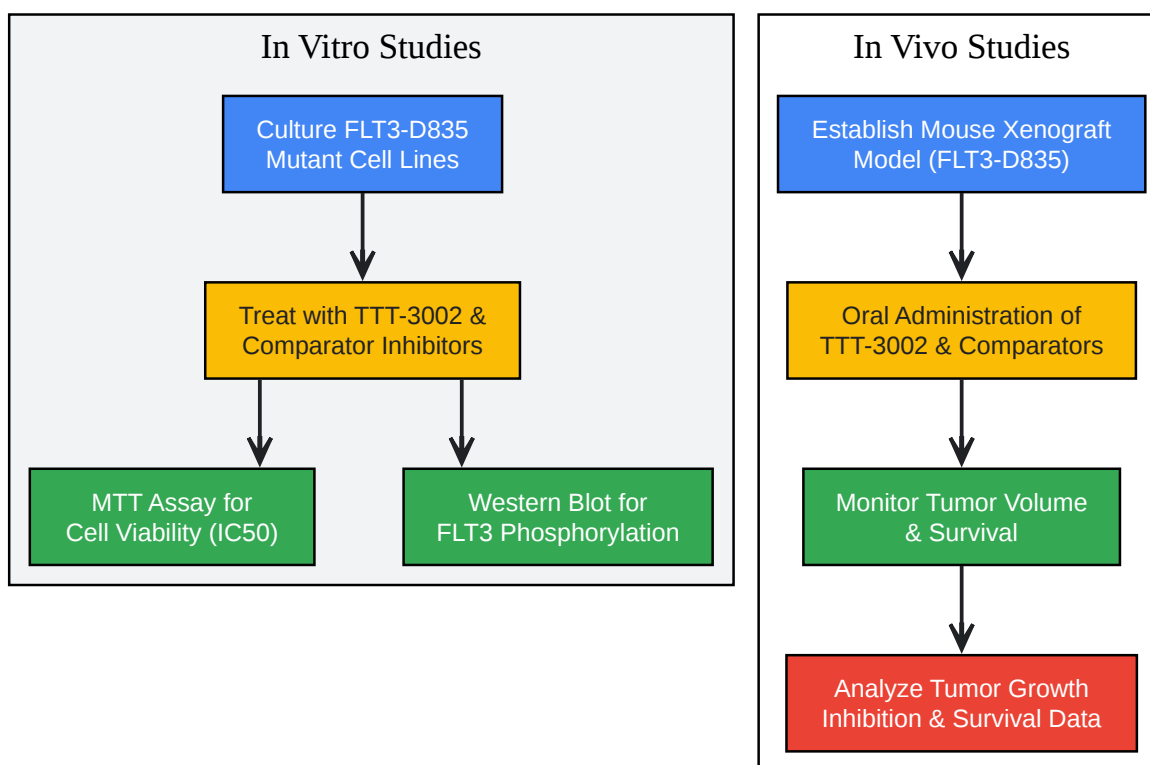
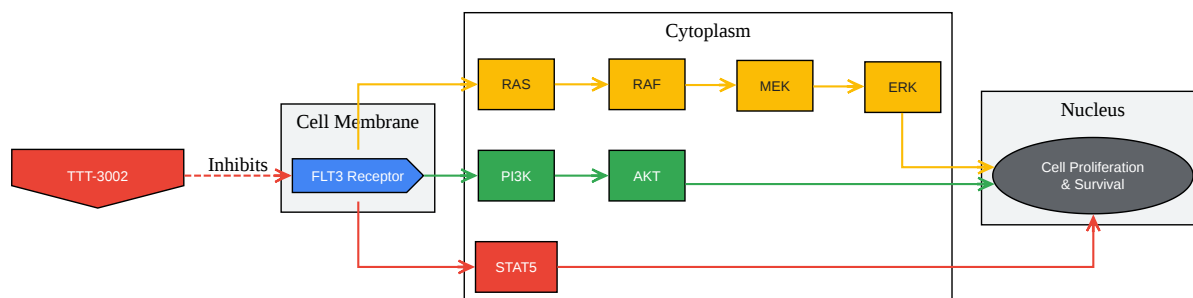
While direct head-to-head in vivo comparisons of TTT-3002 with other FLT3 inhibitors in D835 mutant models are limited in the public domain, available data for gilteritinib also shows significant anti-tumor efficacy in xenograft models expressing FLT3-D835Y.[3]

Key In Vivo Findings:

- TTT-3002: Oral dosing of TTT-3002 in a FLT3 TKI-resistant transplant model significantly improved the tumor burden.[5]
- Gilteritinib: In nude mice xenografted with Ba/F3 cells expressing FLT3-D835Y, gilteritinib demonstrated anti-tumor efficacy at 10 mg/kg and 30 mg/kg, with the higher dose inducing tumor regression.[3]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying biology and the methods used to generate the presented data, the following diagrams illustrate the FLT3 signaling pathway and a typical experimental workflow for evaluating FLT3 inhibitors.



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